molecular formula C10H10BrN3O4 B2527007 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide CAS No. 1803571-36-9

6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide

Cat. No.: B2527007
CAS No.: 1803571-36-9
M. Wt: 316.111
InChI Key: XBPIRJXGRAEQBO-UHFFFAOYSA-N
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Description

6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a chemical compound with the molecular formula C12H16N3O4Br. It is a derivative of imidazo[1,2-a]pyridine, featuring a nitro group at the 6-position and an ethyl ester group at the carboxylic acid moiety, along with a hydrobromide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting from imidazo[1,2-a]pyridine. The key steps involve nitration, esterification, and the addition of hydrobromic acid. The nitration step typically involves treating imidazo[1,2-a]pyridine with a nitrating agent such as nitric acid and sulfuric acid. The esterification step involves reacting the nitro-substituted imidazo[1,2-a]pyridine with ethanol in the presence of an acid catalyst. Finally, hydrobromic acid is added to form the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Large-scale reactors would be used, and the process would be optimized to minimize waste and by-products. Purification steps such as recrystallization or chromatography might be employed to achieve the desired purity.

Types of Reactions:

  • Oxidation: The nitro group in the compound can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.

  • Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include hydrogen gas with a catalyst, iron and hydrochloric acid, or sodium dithionite.

  • Substitution: Nucleophiles such as ammonia, amines, or alcohols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, such as 6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.

  • Substitution: Amides, esters, or ethers, depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its nitro group and ester functionality make it a versatile building block for various chemical reactions.

Biology: In biological research, 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide can be used as a probe to study biological systems. Its nitro group can be reduced in anaerobic conditions, making it useful in studying hypoxic environments in cells.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its ability to undergo reduction in hypoxic conditions makes it a candidate for prodrugs that target hypoxic tumor cells.

Industry: In the chemical industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide exerts its effects depends on its specific application. In the context of medicinal chemistry, its reduction in hypoxic conditions can lead to the formation of reactive intermediates that can interact with biological targets. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives

  • Nitroimidazole derivatives

  • Ester derivatives of pyridine

Properties

IUPAC Name

ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4.BrH/c1-2-17-10(14)8-6-12-5-7(13(15)16)3-4-9(12)11-8;/h3-6H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPIRJXGRAEQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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